molecular formula C18H22N2O4 B2732588 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide CAS No. 898457-52-8

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide

Cat. No. B2732588
CAS RN: 898457-52-8
M. Wt: 330.384
InChI Key: ZXPAVJFVAGNQBT-UHFFFAOYSA-N
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Description

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in regulating intracellular pH and cell volume.

Scientific Research Applications

Antiviral and Antiapoptotic Effects The therapeutic efficacy of novel anilidoquinoline derivatives, closely related to the chemical structure , has been studied for their potential in treating Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro. In particular, a significant decrease in viral load combined with an increase in survival was observed in mice infected with the Japanese encephalitis virus and treated with these derivatives (Ghosh et al., 2008).

Topoisomerase I Inhibition Research into indenoisoquinolines, compounds similar to the one , has indicated that lactam substituents, such as ethylamino, propylamino, and butylamino, exhibit potent biological activity, including topoisomerase I inhibition. Studies have determined that linker spacing lengths of 2-4 atoms are optimal for achieving this effect, highlighting the critical role of specific structural features in enhancing cytotoxicity and inhibitory activity against topoisomerase I (Morrell et al., 2007).

Synthesis and Structural Analysis The synthesis of 4-quinolones through cyclization, which involves cleaving an aromatic C–O bond, showcases the chemical versatility of compounds structurally related to 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide. This process underscores the potential for creating a wide range of derivatives with varying biological activities, providing a foundation for further pharmaceutical research and development (Píša & Rádl, 2016).

Inclusion Compounds and Fluorescence Studies on amide-containing isoquinoline derivatives have explored their structural aspects, including the formation of gels and crystalline salts with mineral acids. These compounds demonstrate enhanced fluorescence emission at lower wavelengths when forming host–guest complexes, revealing potential applications in materials science and bioimaging (Karmakar et al., 2007).

properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-9-19-17(21)13-24-16-7-5-6-15-14(16)8-10-20(18(15)22)11-12-23-4-2/h3,5-8,10H,1,4,9,11-13H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPAVJFVAGNQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

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